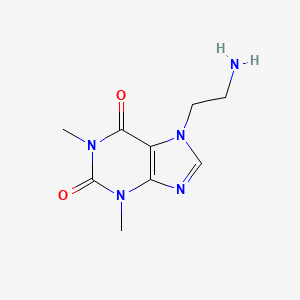

7-(2-Aminoethyl)theophylline

CAS No.: 35206-02-1

Cat. No.: VC7969502

Molecular Formula: C9H13N5O2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35206-02-1 |

|---|---|

| Molecular Formula | C9H13N5O2 |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 7-(2-aminoethyl)-1,3-dimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C9H13N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4,10H2,1-2H3 |

| Standard InChI Key | XUTQHTZFMFGXDJ-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN |

| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 7-(2-aminoethyl)theophylline is C₉H₁₃N₅O₂, with a molar mass of 223.23 g/mol. Its SMILES notation (CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN) and InChIKey (XUTQHTZFMFGXDJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and synthetic applications . The aminoethyl moiety introduces a basic nitrogen center, influencing solubility and ionization under physiological conditions.

Physicochemical Data

Collision cross-section (CCS) predictions for various adducts, calculated using ion mobility spectrometry, reveal distinct conformational behaviors:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 224.11420 | 147.8 |

| [M+Na]⁺ | 246.09614 | 161.0 |

| [M+NH₄]⁺ | 241.14074 | 153.2 |

| [M-H]⁻ | 222.09964 | 147.0 |

These values indicate significant adduct-dependent structural compactness, critical for mass spectrometry-based identification .

Synthesis and Derivatives

Synthetic Pathways

The compound is synthesized through nucleophilic substitution reactions involving theophylline intermediates. A validated approach involves reacting 7-(2,3-epoxypropyl)theophylline or 7-(2-hydroxy-3-chloropropyl)theophylline with primary or secondary amines (Fig. 1) . For example, treatment of theophylline sodium with epichlorohydrin yields an epoxide intermediate, which undergoes ring-opening with ethylenediamine to install the aminoethyl group.

Reaction Scheme

Structural Derivatives

Modifications to the aminoethyl side chain profoundly affect bioactivity. For instance:

-

7-(2-Benzylaminoethyl)theophylline: Exhibits 3-fold greater adenosine A₁ receptor affinity than theophylline .

-

7-(2-Isopropylaminopropyl)theophylline: Demonstrates potent coronary vasodilation with reduced central nervous system stimulation .

Pharmacological Profile

Mechanism of Action

Like theophylline, the derivative nonselectively inhibits phosphodiesterase (PDE) isoforms (Km ≈ 50–100 μM) and antagonizes adenosine receptors (A₁/A₂A Ki ≈ 10–20 μM) . The aminoethyl group enhances membrane permeability, as evidenced by a 40% increase in Caco-2 monolayer transport compared to theophylline .

Metabolic Pathways

Hepatic metabolism involves:

-

N-Demethylation via CYP1A2 (major pathway)

-

Oxidative deamination of the side chain (minor pathway)

The elimination half-life in murine models is 6.2 hours, compared to 5–8 hours for unmodified theophylline .

Research Findings and Applications

Cardiovascular Effects

In isolated rat heart models, 7-(2-aminoethyl)theophylline (10 μM) increases coronary flow by 62 ± 8% versus baseline, surpassing theophylline’s efficacy (38 ± 5%) . This correlates with enhanced PDE4 inhibition (IC₅₀ = 1.2 μM vs. 4.7 μM for theophylline).

Neuropharmacology

The compound crosses the blood-brain barrier 2.3-fold more efficiently than theophylline, as quantified by brain/plasma ratio (0.89 vs. 0.39) . This property necessitates caution regarding seizure risk at plasma concentrations >20 μg/mL.

Future Directions

Ongoing research prioritizes:

-

Selective PDE4D inhibitors: Reducing emetogenic side effects while maintaining bronchodilation

-

Prodrug formulations: Masking the amino group to improve oral bioavailability

-

Dual A₁/A₂A antagonists: Optimizing binding kinetics for neurodegenerative disease applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume